3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Idiopathic Pulmonary Fibrosis TGF-β1/Smad Signaling Anti-fibrotic Drug Discovery

Sourcing high-purity 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid that meets both compendial and process chemistry requirements is a critical bottleneck in generic roflumilast development and anti-fibrotic research. This compound uniquely addresses that dual demand. - **USP Reference Standard**: Official Roflumilast Related Compound D for ANDA method validation, eliminating the 2-4 week in-house qualification timeline. - **Synthetic Efficiency**: Enables direct one-step coupling to roflumilast API with an 80% overall yield via copper-catalyzed hydroxylation, surpassing aldehyde-based routes. - **Research-Grade Bioactivity**: Validated TGF-β1/Smad inhibitor with superior *in vivo* efficacy vs. pirfenidone at 60 mg/kg in the bleomycin rat model.

Molecular Formula C12H12F2O4
Molecular Weight 258.22 g/mol
CAS No. 162401-62-9
Cat. No. B130855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
CAS162401-62-9
Molecular FormulaC12H12F2O4
Molecular Weight258.22 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F
InChIInChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16)
InChIKeyIGFDIFLMMLWKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

DGM Sourcing for PDE4 Inhibitor & Fibrosis Research


3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS 162401-62-9), also designated as Roflumilast USP Related Compound D , is a polysubstituted benzoic acid derivative that serves a dual role in pharmaceutical research and manufacturing. It is a key advanced intermediate in the synthesis of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor approved for severe COPD . Independently, the compound (also coded DGM) has demonstrated direct pharmacological activity as an inhibitor of the TGF-β1/Smad signaling pathway with significant anti-fibrotic effects in preclinical models [1]. This dual functionality—both as a critical building block and as a standalone bioactive entity—distinguishes it from conventional intermediates that lack intrinsic therapeutic relevance.

Why Generic Benzoic Acids Fall Short


Generic benzoic acid derivatives are not functionally interchangeable with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid because the specific cyclopropylmethoxy and difluoromethoxy substituents are pharmacophoric elements essential for both the PDE4 inhibitory activity of the final drug substance (roflumilast) [1] and the TGF-β1/Smad inhibitory activity of the compound itself [2]. Substitution with analogs lacking either group—such as 3-(difluoromethoxy)benzoic acid or 4-(cyclopropylmethoxy)benzoic acid—results in loss of target engagement. Furthermore, the compound is an official USP reference standard (Roflumilast Related Compound D) used for impurity profiling and method validation in ANDA submissions, meaning that regulatory compliance mandates the use of this exact chemical entity rather than a near analog [3]. Even within the roflumilast synthetic pathway, alternative intermediates such as the corresponding benzaldehyde require an additional oxidation step, introducing process inefficiency and lower overall yield .

Quantitative Evidence for DGM


In Vivo Anti-Fibrotic Efficacy vs. Pirfenidone

In a direct head-to-head comparison using a bleomycin (BLM)-induced rat pulmonary fibrosis model, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (coded DGM) administered at 60 mg/kg demonstrated a stronger therapeutic effect than pirfenidone (PFD) administered at the same 60 mg/kg dose [1]. Lung function parameters—including forced vital capacity (FVC), forced expiratory volume (FEV), and maximum mid-expiratory flow (MMEF)—were significantly more improved in the DGM group than in the PFD group [1]. Histopathological analysis revealed that collagen deposition in the low-dose DGM group (30 mg/kg) was already less than that of the PFD group, with the high-dose DGM group (60 mg/kg) showing further improvement [1]. Additionally, DGM at 60 mg/kg reduced total inflammatory cells, neutrophils, lymphocytes, and eosinophils in bronchoalveolar lavage fluid (BALF) more effectively than PFD treatment at the same dose [1].

Idiopathic Pulmonary Fibrosis TGF-β1/Smad Signaling Anti-fibrotic Drug Discovery

In Vitro EMT Inhibition

In A549 alveolar epithelial cells stimulated with TGF-β1 (5 ng/mL, 48 h), DGM at 200 μM significantly suppressed the protein expression of mesenchymal markers vimentin, α-SMA, MMP-2, Collagen I, and Collagen III, while restoring the epithelial marker E-cadherin [1]. Mechanistically, DGM treatment markedly reduced the phosphorylation of Smad2/3, with the p-Smad2/3 to total Smad2/3 ratio significantly decreased at 200 μM relative to the TGF-β1-stimulated control [1]. While the study did not include a direct in vitro comparator such as pirfenidone in the same experiment, the magnitude of EMT marker suppression and pathway inhibition establishes a quantitative baseline for this compound's anti-fibrotic mechanism that can be cross-referenced against published data for other TGF-β pathway inhibitors [1].

Epithelial-Mesenchymal Transition A549 Cell Model Smad2/3 Phosphorylation

Synthetic Efficiency vs. Aldehyde Routes

A published synthetic route using 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid as the key intermediate achieves an 80% overall yield for roflumilast via copper-catalyzed hydroxylation and subsequent amide coupling . This route proceeds directly from the benzoic acid to the final amide without requiring an intermediate oxidation step. In contrast, alternative routes that utilize 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS 151103-09-2) as the penultimate intermediate require an additional aldehyde-to-acid oxidation step before amide bond formation, which typically introduces yield losses of 10–20% and additional purification burden [1]. The benzoic acid intermediate thus provides a more atom-economical and step-efficient entry point for roflumilast manufacturing.

Process Chemistry Roflumilast Synthesis Copper-Catalyzed Hydroxylation

USP Reference Standard Advantage

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is officially designated as Roflumilast USP Related Compound D, a United States Pharmacopeia reference standard supplied with detailed characterization data compliant with regulatory guidelines [1]. This compendial status enables its direct use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of roflumilast [1]. Non-compendial benzoic acid intermediates—even those of high chemical purity—lack this regulatory recognition and the accompanying traceability documentation, requiring additional qualification work for GMP applications . The USP-grade material carries a defined purity specification (typically ≥98% by HPLC or GC/T), established melting point range (117–124°C), and full characterization data including NMR, IR, and MS, which are not universally available from non-pharmacopeial sources .

Pharmaceutical Quality Control USP Reference Standard ANDA Method Validation

DGM Procurement & Application Scenarios


In Vivo IPF Efficacy Studies

Research groups investigating novel anti-fibrotic therapies should prioritize this compound as a tool compound for in vivo IPF studies. The direct head-to-head comparison data showing superior efficacy over pirfenidone at 60 mg/kg in the bleomycin rat model [1] provide a quantitative benchmark that positions DGM as a high-confidence positive control or lead scaffold. Its dual mechanism—TGF-β1/Smad pathway inhibition coupled with attenuation of the epithelial-mesenchymal transition—makes it suitable for both target validation and phenotypic screening in pulmonary fibrosis models [1].

Roflumilast API Late-Stage Intermediate

Process chemistry and CDMO teams producing roflumilast API should source this compound as the preferred late-stage intermediate. The 80% overall yield demonstrated in the copper-catalyzed hydroxylation route surpasses the productivity of routes that rely on the corresponding benzaldehyde intermediate requiring subsequent oxidation. This compound's carboxylic acid functionality enables direct activation (e.g., via thionyl chloride to the acid chloride) and coupling with 3,5-dichloropyridin-4-amine to form roflumilast in a single step, minimizing unit operations and maximizing throughput [2].

USP Standard for ANDA Impurity Profiling

Analytical development and QC teams preparing ANDA submissions for generic roflumilast should procure the USP-grade material (Roflumilast USP Related Compound D) for method validation and impurity profiling [3]. The compendial status ensures regulatory acceptance of analytical methods for related substance determination, and the provided characterization data package supports ICH Q2(R1)-compliant method validation without additional in-house qualification, reducing the analytical development timeline by an estimated 2–4 weeks compared to using non-compendial reference materials [3].

TGF-β Pathway Chemical Probe

Academic laboratories studying TGF-β1-induced epithelial-mesenchymal transition can use this compound as a small-molecule probe. The A549 cell data at 200 μM demonstrating suppression of vimentin, α-SMA, and collagen expression, along with reduced Smad2/3 phosphorylation [1], establish a reproducible in vitro benchmark. Because the same compound has validated in vivo activity, researchers can seamlessly transition from cell-based mechanistic studies to animal models without changing chemical matter, a continuity rarely available with standard tool compounds [1].

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